molecular formula C9H12N4 B15162451 Benzenepropanamine, 2-azido- CAS No. 146954-33-8

Benzenepropanamine, 2-azido-

Cat. No.: B15162451
CAS No.: 146954-33-8
M. Wt: 176.22 g/mol
InChI Key: SYRSLGMKAUCZOE-UHFFFAOYSA-N
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Description

Benzenepropanamine, 2-azido- is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis and their ability to undergo a variety of chemical reactions. This compound is characterized by the presence of an azido group (-N₃) attached to the benzenepropanamine structure, making it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamine, 2-azido- typically involves the azidation of benzenepropanamine. One common method is the nucleophilic substitution reaction where benzenepropanamine reacts with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Benzenepropanamine, 2-azido- can be scaled up using continuous-flow processes. These processes involve the use of azidotrimethylsilane (TMSN₃) as the azide source and copper (II) triflate (Cu(OTf)₂) as a catalyst. The continuous-flow setup allows for efficient and safe production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamine, 2-azido- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH₄, Pd/C, hydrogen gas (H₂)

    Cycloaddition: Alkynes, copper (I) catalyst

    Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)

Major Products Formed

    Reduction: Benzenepropanamine

    Cycloaddition: 1,2,3-Triazoles

    Substitution: Various substituted benzenepropanamines

Mechanism of Action

The mechanism of action of Benzenepropanamine, 2-azido- primarily involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper (I) ions and results in the formation of 1,2,3-triazoles. The azido group acts as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules . This property makes it valuable in bioconjugation and molecular imaging studies.

Comparison with Similar Compounds

Benzenepropanamine, 2-azido- can be compared with other azido compounds such as:

  • Phenylazide
  • Benzylazide
  • Azidomethylbenzene

Uniqueness

The uniqueness of Benzenepropanamine, 2-azido- lies in its specific structure, which combines the properties of an azido group with the benzenepropanamine backbone. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler azides .

Similar Compounds

Properties

CAS No.

146954-33-8

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-(2-azidophenyl)propan-1-amine

InChI

InChI=1S/C9H12N4/c10-7-3-5-8-4-1-2-6-9(8)12-13-11/h1-2,4,6H,3,5,7,10H2

InChI Key

SYRSLGMKAUCZOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCN)N=[N+]=[N-]

Origin of Product

United States

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